molecular formula C7H8O2 B1598974 2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro- CAS No. 34638-25-0

2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-

Cat. No. B1598974
CAS RN: 34638-25-0
M. Wt: 124.14 g/mol
InChI Key: RYBPGUMSFWGGLP-UHFFFAOYSA-N
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Description

3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one is a heterocyclic compound with the chemical formula C7H8O2 . It belongs to the class of cyclopentafuranones and is also known by other names such as (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one . The compound’s molecular weight is approximately 124.14 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Enantiomerically Pure Triquinanes : Utilizing 2H-Cyclopenta[b]furan-2-one derivatives, researchers have developed methods for the regioselective synthesis of these compounds from (S)-(+)-carvone. These compounds serve as building blocks for synthesizing enantiomerically pure triquinanes, a type of organic compound with potential applications in various chemical syntheses (Weinges et al., 1994).

  • Development of Cyclopentenone Blocks : Research has shown the possibility of synthesizing and transforming 2H-Cyclopenta[b]furan-2-one derivatives, aiming at oxidative cleavage and preparation of cyclopentenone blocks, which are valuable in organic synthesis (Valiullina et al., 2011).

  • Efficient Bicyclization Methods : The efficient bicyclization of certain acids to create 3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-ones demonstrates their importance in the synthesis of linear condensed triquinane sesquiterpenes (Marotta et al., 1994).

  • Chiral Resolution and Absolute Configuration Determination : The use of cyclopenta[b]furan derivatives in chiral resolution and determining the absolute configuration of 2-alkanols highlights their significance in stereochemical studies (Nemoto et al., 2004).

Biomedical and Pharmacological Research

  • Antibacterial and Phytotoxic Activities : Derivatives of 2H-Cyclopenta[b]furan-2-one isolated from Xylaria curta exhibit moderate antibacterial and phytotoxic activities, showcasing their potential in agricultural and pharmaceutical applications (Tchoukoua et al., 2017).

  • Cyclopenta[b]furan-2-one in Crystallography : The study of the crystal structure of racemic mixtures of 2H-Cyclopenta[b]furan-2-one derivatives contributes to a deeper understanding of molecular geometry and properties, which is crucial for designing drugs and materials (Peifer et al., 2007).

properties

IUPAC Name

3,3a,6,6a-tetrahydrocyclopenta[b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7-4-5-2-1-3-6(5)9-7/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBPGUMSFWGGLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1OC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404515
Record name 2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-

CAS RN

34638-25-0
Record name 3,3a,6,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34638-25-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.179
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-
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